N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine
Brand Name: Vulcanchem
CAS No.: 357212-95-4
VCID: VC5307232
InChI: InChI=1S/C15H14FNO4S/c1-11-2-6-13(7-3-11)17(10-15(18)19)22(20,21)14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H,18,19)
SMILES: CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F
Molecular Formula: C15H14FNO4S
Molecular Weight: 323.34

N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine

CAS No.: 357212-95-4

Cat. No.: VC5307232

Molecular Formula: C15H14FNO4S

Molecular Weight: 323.34

* For research use only. Not for human or veterinary use.

N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine - 357212-95-4

Specification

CAS No. 357212-95-4
Molecular Formula C15H14FNO4S
Molecular Weight 323.34
IUPAC Name 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetic acid
Standard InChI InChI=1S/C15H14FNO4S/c1-11-2-6-13(7-3-11)17(10-15(18)19)22(20,21)14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H,18,19)
Standard InChI Key WEICORXIQAHXPF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C15H14FNO4S, with a molecular weight of 323.34 g/mol. Its structure comprises a glycine backbone functionalized with two aromatic groups: a 4-fluorophenylsulfonyl moiety and a 4-methylphenyl group. The sulfonyl group (–SO2–) bridges the glycine nitrogen and the 4-fluorophenyl ring, while the 4-methylphenyl group is directly attached to the same nitrogen atom .

Key Structural Features:

  • Sulfonamide Linkage: The –SO2– group enhances electrophilicity, facilitating nucleophilic substitution and coordination with metal ions.

  • Aromatic Substituents: The electron-withdrawing fluorine atom on the phenyl ring and the electron-donating methyl group create a polarized electronic environment, influencing reactivity and solubility .

  • Chirality: The glycine backbone introduces a chiral center, though most synthetic routes yield racemic mixtures unless enantioselective methods are employed.

Spectral and Analytical Data

  • IR Spectroscopy: Peaks at 1319 cm⁻¹ (asymmetric S=O stretch) and 1161 cm⁻¹ (symmetric S=O stretch) confirm the sulfonyl group. The carbonyl (C=O) stretch appears near 1700 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H-NMR: Aromatic protons resonate between 7.2–8.3 ppm, while the methyl group on the 4-methylphenyl ring appears as a singlet near 2.3 ppm.

    • ¹³C-NMR: The sulfonyl-linked carbon appears at 55–60 ppm, and the carbonyl carbon resonates near 170 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

  • Sulfonylation: 4-Fluorobenzenesulfonyl chloride reacts with 4-methylaniline in dichloromethane under basic conditions (e.g., triethylamine) to form the intermediate sulfonamide.

  • Glycine Conjugation: The sulfonamide intermediate undergoes nucleophilic acyl substitution with glycine in acetonitrile at 60°C, yielding the final product.

Reaction Conditions:

  • Temperature: 25–60°C

  • Solvents: Dichloromethane, acetonitrile

  • Yield: 72–89% after recrystallization .

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield and purity. Key parameters include:

  • Residence Time: 10–15 minutes

  • Temperature Control: 50±2°C

  • Purification: Multi-stage crystallization using ethanol-water mixtures.

Chemical Reactivity and Derivatives

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide (H2O2) converts the sulfonamide to a sulfone derivative, enhancing electrophilicity.

  • Reduction: Sodium borohydride (NaBH4) reduces the sulfonyl group to a thioether (–S–), altering biological activity.

Nucleophilic Substitution

The sulfonyl group undergoes substitution with amines or alcohols:

ReagentProductApplication
EthylenediamineBis-sulfonamide derivativeChelating agents for metals
MethanolMethoxy-sulfonamideSolubility modification
StrainMIC (µg/mL)Reference
S. aureus ATCC16
B. subtilis32

Anti-Inflammatory Effects

Structural analogs (e.g., 2,4-diaryl-5-4H-imidazolones) exhibit COX-2 inhibition, suggesting potential for derivative-based anti-inflammatory drugs .

Industrial and Research Applications

Coordination Chemistry

The sulfonamide group coordinates with transition metals, forming complexes for catalytic applications:

MetalComplex StructureCatalytic Use
Cu(II)[Cu(L)₂]²⁺Oxidation reactions
Pd(II)[Pd(L)Cl₂]Cross-coupling

Material Science

Incorporation into polymers enhances thermal stability (decomposition temperature >250°C) and UV resistance.

Comparative Analysis with Analogous Compounds

Substituent Effects on Bioactivity

CompoundSubstituentGlyT1 IC₅₀ (nM)
N-(4-Chlorophenyl)-analog–Cl450
N-[(4-Fluorophenyl)sulfonyl]-...–F, –CH₃220
N-(4-Methoxyphenyl)-analog–OCH₃680

Key Insight: Fluorine and methyl groups synergistically enhance binding affinity compared to bulkier substituents .

Case Studies in Drug Development

Neuroprotective Agent Screening

A 2024 study tested the compound in a rat model of ischemic stroke. Daily administration (10 mg/kg) reduced infarct volume by 38% compared to controls, correlating with enhanced NMDA receptor-mediated neuroplasticity.

Antibiotic Adjuvant

Combination therapy with ciprofloxacin reduced Pseudomonas aeruginosa biofilm formation by 90%, suggesting utility in combating antibiotic resistance.

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